molecular formula C16H20N2O2 B2779633 1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1101191-07-4

1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

Cat. No.: B2779633
CAS No.: 1101191-07-4
M. Wt: 272.348
InChI Key: YOMNVFZMPUEFNJ-UHFFFAOYSA-N
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Description

1-(Cyclopentanecarbonyl)-N-methylindoline-2-carboxamide is a complex organic compound with a unique structure that combines a cyclopentanecarbonyl group with an indoline-2-carboxamide moiety

Scientific Research Applications

1-(Cyclopentanecarbonyl)-N-methylindoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl chloride. This intermediate is then reacted with N-methylindoline-2-carboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentanecarbonyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the cyclopentanecarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopentanecarbonyl)-N-methylindoline-2-carboxamide: shares similarities with other indoline derivatives and cyclopentanecarbonyl compounds.

    Cyclopentanecarbonyl chloride: A precursor in the synthesis of the target compound.

    N-methylindoline-2-carboxamide: Another related compound with similar structural features.

Uniqueness

The uniqueness of 1-cyclopentanecarbonyl-N-methyl-2,3-dihydro-1H-indole-2-carboxamide lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler compounds.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-17-15(19)14-10-12-8-4-5-9-13(12)18(14)16(20)11-6-2-3-7-11/h4-5,8-9,11,14H,2-3,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMNVFZMPUEFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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